1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
Description
This compound features a pyrimidine core substituted with a 1H-pyrazol-1-yl group at the 6-position and a piperidine-3-carboxamide moiety linked to a 4-sulfamoylphenyl group.
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c20-30(28,29)16-6-4-15(5-7-16)24-19(27)14-3-1-9-25(12-14)17-11-18(22-13-21-17)26-10-2-8-23-26/h2,4-8,10-11,13-14H,1,3,9,12H2,(H,24,27)(H2,20,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRLQODTYFEBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a novel small molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its structure combines elements known for their pharmacological efficacy, making it a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.51 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a sulfonamide group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have shown cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of key signaling pathways such as those mediated by cyclin-dependent kinases (CDKs) and heat shock proteins (HSPs) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 3.96 | CDK inhibition |
| 2 | A549 | 4.7 | HSP90 inhibition |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by its structural similarities to known anti-tubercular agents. In vitro studies have shown that related compounds can inhibit Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . This suggests that the target compound may possess similar activity.
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited significant selectivity towards cancer cells while maintaining low toxicity towards normal cells, indicating a favorable therapeutic index .
- Antimicrobial Studies : Another research focused on the synthesis of substituted pyrimidines and their evaluation against Mycobacterium tuberculosis. Compounds showed promising results with low micromolar activity, paving the way for further exploration of similar structures .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer cell proliferation and survival pathways. These studies suggest that the compound can effectively bind to active sites of key enzymes, potentially inhibiting their function.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit notable anticancer properties. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K-562 (Leukemia) | 0.04 - 11.4 |
| UO-31 (Renal Cancer) | 0.05 - 10.0 |
| HOP-92 (Lung Cancer) | 0.06 - 12.0 |
These results suggest that modifications in the compound's structure can enhance its anticancer activity, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, showing potential to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. The following table presents inhibition percentages at a concentration of 10 µM:
| Cytokine | Inhibition (%) |
|---|---|
| IL-6 | 47% |
| TNF-alpha | 61% |
These findings indicate that this compound could be beneficial in treating inflammatory diseases, demonstrating efficacy comparable to existing anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various bacterial strains, with promising results shown in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Pyrazole Ring : Contributes to anticancer activity.
- Pyrimidine Moiety : Enhances binding affinity to biological targets.
- Sulfamoyl Group : Essential for anti-inflammatory effects.
Understanding these relationships is crucial for optimizing the compound's efficacy and minimizing toxicity in therapeutic applications .
Anticancer Study
A study evaluated the effects of similar pyrazole derivatives on cancer cell proliferation, demonstrating significant inhibition rates compared to standard chemotherapeutics. This highlights the potential of this compound as a novel anticancer agent.
Inflammation Model
In vivo models showed that compounds with similar structures significantly reduced paw edema in rats, indicating strong anti-inflammatory properties. These findings support the use of this compound in developing treatments for inflammatory conditions.
Antimicrobial Testing
A series of derivatives were tested against resistant strains of bacteria, showing improved efficacy over existing antibiotics. This suggests that the compound could play a significant role in combating antibiotic resistance .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Observations:
Core Heterocycle Variations: The target compound’s pyrimidine core is simpler than pyrrolo[2,3-d]pyrimidine () or thieno[2,3-d]pyrimidine (), which may reduce synthetic complexity but also limit conformational rigidity .
Substituent Effects: Sulfamoylphenyl (Target) vs. Trifluoromethoxybenzyl (): The sulfamoyl group improves aqueous solubility, whereas trifluoromethoxy enhances lipophilicity and metabolic resistance . Pyrazole vs.
Pharmacokinetic Implications :
Q & A
Basic Synthesis and Purification Methods
Q: What are the standard synthetic routes for preparing 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide, and how can purity be optimized? A:
- Synthetic Routes : Copper-catalyzed coupling reactions (e.g., using cyclopropanamine and pyrimidine intermediates) are effective, as seen in analogous pyrazole-pyrimidine systems . Solvent selection (e.g., DMSO or DMF) and temperature control (35–50°C) are critical for yield optimization.
- Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization yield >95% purity. LCMS and HPLC (e.g., 97–99% purity) are standard for validation .
Structural Confirmation and Analytical Techniques
Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound? A:
- 1H/13C NMR : Key signals include pyrazole protons (δ 8.5–6.3 ppm) and piperidine carbons (δ 40–60 ppm) .
- LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z 364–392 in related compounds) and fragmentation patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment .
Initial Biological Activity Profiling
Q: How can researchers design experiments to evaluate the compound’s biological activity? A:
- Target Identification : The sulfamoyl group suggests potential enzyme inhibition (e.g., carbonic anhydrase) .
- In Vitro Assays : Test against kinase or receptor panels. Use fluorescence polarization for binding affinity.
- Partition Coefficients : Measure logP values in 1-octanol/phosphate buffer (pH 6.8) to predict bioavailability .
Advanced Structure-Activity Relationship (SAR) Studies
Q: What strategies can be employed to explore the impact of substituents on the pyrazole and pyrimidine moieties? A:
- Pyrazole Modifications : Replace the 1H-pyrazole with methyl or trifluoromethyl variants to assess steric/electronic effects .
- Pyrimidine Optimization : Introduce amino or halogen groups at the 4-position to enhance target binding.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets .
Synthesis Optimization Using Design of Experiments (DoE)
Q: How can DoE improve reaction yield and reproducibility? A:
- Variables : Test catalyst loading (e.g., CuBr), temperature (30–50°C), and solvent ratios .
- Response Surface Methodology : Optimize parameters using software like Minitab. For example, a 17.9% yield improvement was achieved via controlled heating .
Resolving Contradictory Data in Yield and Purity
Q: How should researchers address discrepancies in reported yields (24–35%) and purity (97–99%)? A:
- Root Cause Analysis : Compare starting material quality (e.g., amine derivatives), catalyst activity, and purification techniques .
- Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, stirring time) and validate via interlab studies.
Mechanistic Studies and Target Engagement
Q: What methodologies are recommended to elucidate the compound’s mechanism of action? A:
- Kinetic Studies : Use surface plasmon resonance (SPR) for real-time binding kinetics.
- Metabolite Profiling : Employ LC-HRMS to identify in vitro metabolites .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
Solubility and Formulation Challenges
Q: How can researchers improve the compound’s aqueous solubility for in vivo studies? A:
- Salt Formation : Test hydrochloride or mesylate salts .
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability.
- Co-Solvents : Screen excipients like cyclodextrins or polysorbate-80 .
Analytical Method Development and Validation
Q: What parameters should be prioritized when validating HPLC/LCMS methods for this compound? A:
- Specificity : Resolve degradation products (e.g., hydrolyzed sulfamoyl group).
- Linearity : Ensure R² > 0.99 across 50–150% of the target concentration.
- Robustness : Test column batches and mobile phase pH variations .
Bridging In Vitro and In Vivo Efficacy Gaps
Q: How can researchers address discrepancies between in vitro potency and in vivo performance? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
